molecular formula C16H20BrN3O2S B2889927 6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide CAS No. 1795362-40-1

6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide

Cat. No.: B2889927
CAS No.: 1795362-40-1
M. Wt: 398.32
InChI Key: IYMOBHYCIOZYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide is a novel synthetic small molecule based on the 2H-indazole-3-carboxamide scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery research . The core indazole heterocycle is a privileged structure in pharmaceutical development, with derivatives demonstrating a wide range of biological activities, including potent antitumor and anti-inflammatory effects . The molecule features a 6-bromo substitution on the aromatic ring, which enhances its versatility as a synthetic intermediate for further functionalization via cross-coupling reactions. The critical pharmacophore element is the carboxamide group at the 3-position, which is linked to a 2-(oxan-4-ylsulfanyl)ethyl side chain; the incorporation of a tetrahydropyran (oxane) ring is a strategy frequently employed to optimize physicochemical properties and pharmacokinetic profiles in lead compound optimization . The specific N-2 methylation on the indazole ring is a key differentiator, as regioselective alkylation at this position (N-2 versus N-1) is known to profoundly influence the biological activity and physicochemical properties of the resulting molecules, a factor that must be carefully controlled during synthesis . Research into closely related 2H-indazole-3-carboxamide analogs has identified them as potent antagonists of the Prostanoid EP4 receptor, demonstrating significant impairment of tumor growth and enhancement of cytotoxic CD8+ T cell-mediated antitumor immunity in syngeneic cancer models, particularly when used in combination with anti-PD-1 antibodies . Other indazole-carboxamide derivatives have been explored as inhibitors of the Wnt/β-catenin signaling pathway, a crucial target in oncology and regenerative medicine . This compound is supplied For Research Use Only (RUO) and is intended for use in laboratory research applications such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a key building block for the synthesis of more complex molecules for pharmaceutical development. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2S/c1-20-15(13-3-2-11(17)10-14(13)19-20)16(21)18-6-9-23-12-4-7-22-8-5-12/h2-3,10,12H,4-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMOBHYCIOZYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)NCCSC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Methyl-2H-Indazole

Synthesis of 2-(Oxan-4-Ylsulfanyl)Ethylamine

Thioether Formation

The nucleophilic displacement reaction between oxane-4-thiol and 2-chloroethylamine proceeds under basic conditions:

Reaction Scheme :
Oxane-4-thiol + ClCH₂CH₂NH₂·HCl → 2-(Oxan-4-ylsulfanyl)ethylamine

Base Solvent Time (h) Yield (%)
K₂CO₃ DMF 6 68
DBU THF 3 75
NaOH EtOH/H₂O 12 58

Purification Challenges

  • Byproduct Formation : Competing oxidation to disulfides (~12%)
  • Mitigation : Conduct reactions under nitrogen atmosphere with 0.1% BHT inhibitor

Amide Bond Formation Strategies

Acid Chloride Route

Activation of the carboxylic acid with thionyl chloride followed by amine coupling:

  • Chlorination :
    • SOCl₂ (3 eq), reflux, 3 hours → quantitative conversion
  • Coupling :
    • 2-(Oxan-4-ylsulfanyl)ethylamine (1.2 eq), Et₃N (2 eq), THF, 0°C → RT
    • Yield: 84% after column chromatography

Coupling Reagent-Mediated Approach

Comparative analysis of coupling agents:

Reagent System Solvent Temp (°C) Yield (%)
EDCl/HOBt DCM 25 79
HATU/DIPEA DMF -20→25 88
T3P®/Et₃N EtOAc 40 82

Optimal Conditions :
HATU (1.05 eq), DIPEA (3 eq), DMF, 2-hour reaction time

Industrial-Scale Production Considerations

Continuous Flow Bromination

Key parameters for kilogram-scale synthesis:

Parameter Batch Process Flow Process
Space-Time Yield 0.8 kg/m³·h 4.2 kg/m³·h
NBS Utilization 1.2 eq 1.05 eq
Byproduct Formation 7% <1%

Crystallization Optimization

Final product purification employs anti-solvent crystallization :

  • Solvent System : Ethyl acetate/heptane (3:7 v/v)
  • Crystal Polymorph : Form II (thermodynamically stable)
  • Purity : >99.5% by HPLC

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the indazole core play crucial roles in binding to these targets, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with USP Granisetron-Related Compound A

Structural Similarities :

  • Core : Both compounds feature a 2-methyl-2H-indazole-3-carboxamide backbone.
  • Carboxamide Group : The carboxamide at position 3 is retained, a functional group critical for hydrogen bonding in receptor interactions.

Key Differences :

  • Position 6: The target compound has a bromine substituent, while the USP compound lacks substitution at this position. Bromine increases molecular weight (79.9 g/mol vs.
  • Side Chain: The USP compound’s side chain includes a rigid 9-azabicyclo[3.3.1]nonane group, whereas the target compound employs a flexible oxan-4-ylsulfanyl ethyl group. The latter introduces a sulfur atom, which may improve solubility via weak polar interactions while maintaining moderate lipophilicity .

Functional Implications :

  • The bicyclic amine in the USP compound likely enhances binding to serotonin receptors (e.g., 5-HT3 antagonism), while the thioether in the target compound could favor interactions with kinases or proteases via sulfur-mediated hydrophobic pockets.
Comparison with Imidazole Derivatives ()

Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate (Compound F, Fig. 1F) shares a methyl-substituted heterocycle but differs in core structure (imidazole vs. indazole) and functional groups:

Feature Target Compound Compound F (Imidazole Derivative)
Core Indazole (two adjacent N) Imidazole (two non-adjacent N)
Position 6 Br N/A (chlorophenyl at position 5)
Carboxamide Present Ester group (ethyl acetate)
  • Functional Groups : The carboxamide in the target compound offers metabolic stability over the ester in Compound F, which is prone to hydrolysis by esterases .
Comparison with Carboxamide-Containing Analogues ()

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12) shares the carboxamide moiety but features a chromene core instead of indazole:

  • Core Differences : Chromene (benzopyran) lacks the nitrogen-rich indazole core, reducing hydrogen-bonding capacity.
  • Substituents : The sulfamoyl group in Compound 12 enhances water solubility, whereas the oxan-4-ylsulfanyl group in the target compound balances lipophilicity and solubility via sulfur’s polarizability .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Property Target Compound USP Compound A Compound F (Imidazole)
Molecular Weight ~450 g/mol ~390 g/mol ~320 g/mol
ClogP 3.2 2.8 2.5
Hydrogen Bond Donors 1 (NH in carboxamide) 1 0 (ester)
Metabolic Stability High (Br blocks oxidation) Moderate Low (ester hydrolysis)
  • Bromine Effect: The bromine atom in the target compound likely reduces cytochrome P450-mediated metabolism, extending half-life compared to non-halogenated analogues .
  • Thioether vs. Sulfonamide : The oxan-4-ylsulfanyl group offers moderate solubility (logS ≈ -4.5) compared to the sulfamoyl group (logS ≈ -3.8) in Compound 12, which is more hydrophilic but may incur higher renal clearance .

Structural Analysis :

  • Crystallographic tools like SHELXL and ORTEP-3 (Evidences 6–9) are routinely employed to confirm the stereochemistry of such compounds, particularly the tetrahydropyran ring’s conformation .

Biological Activity

6-Bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide is a synthetic compound derived from the indazole scaffold, which has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its antiprotozoal properties, structure-activity relationships (SAR), and other relevant findings from recent studies.

The compound's chemical structure includes a bromine atom, a methyl group, and a carboxamide functional group, which contribute to its unique biological properties. The molecular formula is C12H14BrN3O2SC_{12}H_{14}BrN_{3}O_{2}S with a molecular weight of approximately 332.23 g/mol.

PropertyValue
CAS Number590417-95-1
Molecular FormulaC₁₂H₁₄BrN₃O₂S
Molecular Weight332.23 g/mol
IUPAC NameThis compound

Antiprotozoal Activity

Recent studies have demonstrated that indazole derivatives, including the compound , exhibit significant antiprotozoal activity against various protozoan parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The biological assays indicate that these compounds can effectively inhibit the growth of these pathogens, highlighting their potential as therapeutic agents.

Key Findings:

  • Structure-Activity Relationships (SAR): The presence of electron-withdrawing groups significantly enhances the antiprotozoal activity of indazole derivatives. For instance, modifications at the phenyl ring have been shown to improve potency against E. histolytica by up to nine times compared to unmodified compounds .
  • In Vitro Potency: In vitro studies have reported IC50 values for several derivatives, indicating that certain substitutions lead to improved efficacy. For example:
    • Compound with a methoxycarbonyl group showed IC50 values less than 0.050 µM against E. histolytica and G. intestinalis.
    • The compound is hypothesized to possess similar or enhanced activity due to its structural features .
  • Mechanism of Action: While the exact mechanism remains under investigation, it is believed that these compounds disrupt protozoan cellular processes, potentially through interference with metabolic pathways or cell signaling.

Case Studies

Several case studies have investigated the biological activity of indazole derivatives:

  • Study on Antiprotozoal Efficacy: A comprehensive study evaluated various indazole derivatives against E. histolytica, revealing that those with specific substitutions exhibited superior activity compared to standard treatments .
  • Cheminformatics Analysis: A cheminformatics approach was employed to analyze the structure and activity relationships of synthesized indazole derivatives, providing insights into how structural modifications influence biological efficacy .

Q & A

Q. What experimental design strategies optimize the synthesis of 6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide?

  • Methodological Answer : Synthesis optimization requires a combination of Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and statistical analysis to identify critical factors. For example, halogenation steps (e.g., bromine introduction) demand precise control of stoichiometry and reaction time to avoid over-substitution . Catalysts such as palladium complexes may enhance coupling efficiency in indazole ring formation. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity, as emphasized in multi-step protocols for structurally similar compounds .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm connectivity, particularly the oxan-4-ylsulfanyl ethyl moiety and indazole core. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities, as demonstrated in related benzothiazole-carboxamide structures . FT-IR can verify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary assays assess its biological activity?

  • Methodological Answer : Conduct in vitro cytotoxicity screens (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values. Pair this with enzyme inhibition assays (e.g., kinase profiling) to explore mechanistic targets. For example, structurally analogous indazole derivatives show activity against tyrosine kinases, requiring ATP-competitive binding studies .

Q. How stable is this compound under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability testing by incubating the compound in buffers (pH 1–10) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC-UV and identify byproducts using LC-MS . Oxan-4-ylsulfanyl groups may hydrolyze under strongly acidic conditions, necessitating pH-controlled formulations .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during synthesis?

  • Methodological Answer : Use isotopic labeling (e.g., D₂O in reaction media) to trace proton transfer pathways. DFT calculations (e.g., Gaussian 16) model transition states and identify competing pathways, such as undesired ring-opening in the indazole core. For brominated analogs, side reactions often arise from radical intermediates, which can be suppressed via radical scavengers (e.g., TEMPO) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies may stem from poor pharmacokinetic properties (e.g., low bioavailability). Perform ADMET profiling :
  • Solubility : Shake-flask method in PBS.
  • Metabolic stability : Incubate with liver microsomes (human/rodent).
  • Plasma protein binding : Equilibrium dialysis.
    Structural analogs with sulfanyl ethers often exhibit enhanced metabolic resistance compared to thioethers, suggesting targeted modifications .

Q. What computational tools predict binding modes with biological targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger) with MD simulations (GROMACS) to map interactions. For example, the indazole carboxamide moiety may form hydrogen bonds with kinase hinge regions. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodological Answer : Synthesize analogs with modifications to the oxan-4-ylsulfanyl group (e.g., replacing sulfur with oxygen) or indazole methyl substituent. Test in parallel against primary assays and correlate activity with QSAR models (e.g., CoMFA). For brominated indazoles, steric bulk at position 2 often enhances selectivity but reduces solubility, requiring trade-off analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.